

An In-Depth Technical Guide to 1,6-Dioxaspiro[2.5]octane

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Compound of Interest

Compound Name: 1,6-Dioxaspiro[2.5]octane

Cat. No.: B090491

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This technical guide provides a comprehensive overview of **1,6-Dioxaspiro[2.5]octane**, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's nomenclature, physicochemical properties, and available synthesis information.

Nomenclature and Identification

The unambiguous identification of a chemical entity is critical for scientific communication and research. **1,6-Dioxaspiro[2.5]octane** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions.

IUPAC Name: **1,6-Dioxaspiro[2.5]octane**

Synonyms: The compound is also known by several other names, which are often encountered in chemical literature and databases.

- Tetrahydrospiro[oxirane-2,4'-[4H]pyran][1]
- 1,6-캐보라[2.5] 옥탄[1]
- 1,6-dioxaspiro [2.5] octano[1]
- 1,6-ジオキサスピロ[2.5]オクタン[1]
- 1,6-Dioxaspiro[2.5]octan[1]

Physicochemical Properties

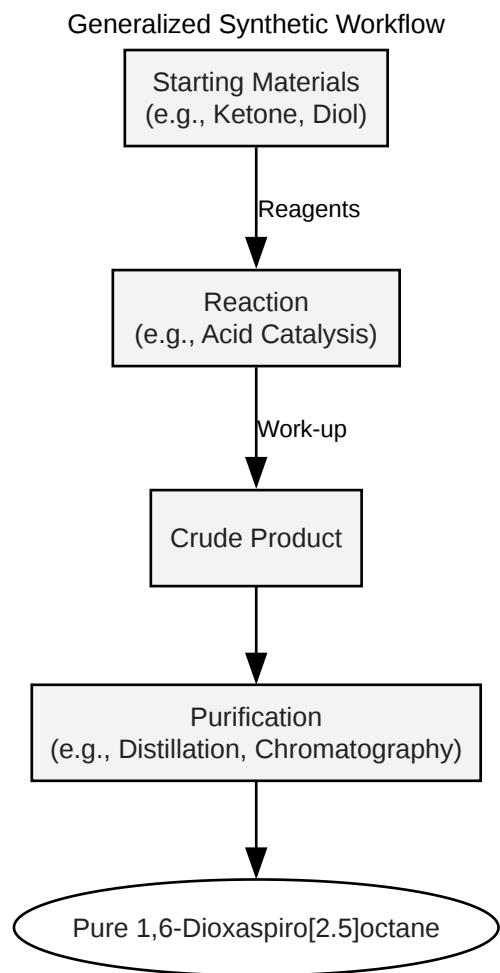
A summary of the key physicochemical data for **1,6-Dioxaspiro[2.5]octane** is presented in the table below. This information is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |
|---------------------|----------------------------------|---|
| CAS Number | 185-72-8 | [1] [2] |
| Molecular Formula | C6H10O2 | [1] [2] |
| Molecular Weight | 114.14 g/mol | [1] [2] |
| Physical Form | Liquid | |
| Purity | ≥95% | [2] |
| InChI Key | DMADJUKSPHZYSK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1COCCC12CO2 | [1] |
| Storage Temperature | 2-8°C (Sealed in dry conditions) | |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of **1,6-Dioxaspiro[2.5]octane** were not explicitly detailed in the provided search results, information regarding its synthesis route and related procedures for similar spiro compounds can be inferred. The synthesis of spiroketals often involves the reaction of a ketone with a diol under acidic conditions. For instance, the synthesis of a related compound, 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, involves multiple steps starting from 1,3-dichloroacetone and neopentyl glycol^[3]. Another related procedure describes the preparation of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione from cyclopropane-1,1-dicarboxylic acid and isopropenyl acetate^[4].

A generalized synthetic workflow for spiro compounds can be conceptualized as follows:



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A generalized workflow for the synthesis of spiro compounds.

Safety Information

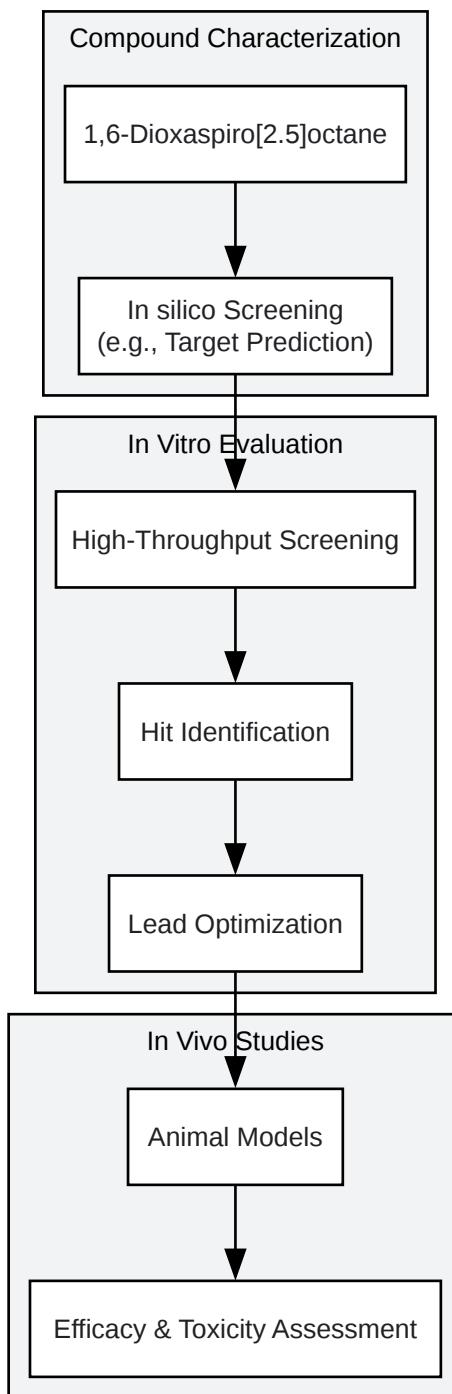
According to available safety data, **1,6-Dioxaspiro[2.5]octane** is classified with the signal word "Danger" and is associated with the following hazard statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Biological Activity and Signaling Pathways

Information regarding specific biological activities or signaling pathways directly involving **1,6-Dioxaspiro[2.5]octane** is not readily available in the public domain. Spirocyclic scaffolds, in general, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide high affinity and selectivity for biological targets. The structural motif of **1,6-Dioxaspiro[2.5]octane** makes it a potential candidate for exploration in drug discovery programs.

The logical relationship for investigating the biological potential of a novel compound like **1,6-Dioxaspiro[2.5]octane** can be visualized as follows:

Investigative Workflow for Biological Activity

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A logical workflow for assessing the biological activity of a novel chemical entity.

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